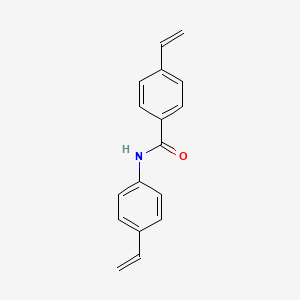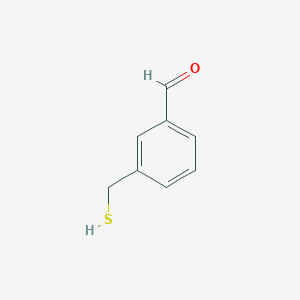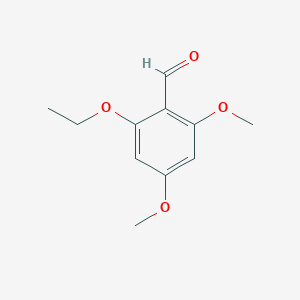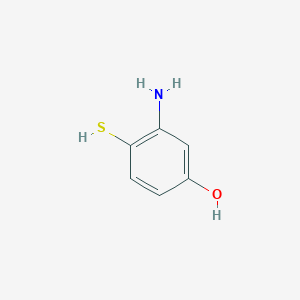
3-Amino-4-mercaptophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-mercaptophenol is an organic compound with the molecular formula C6H7NOS It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a mercapto group (-SH) at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-mercaptophenol can be achieved through several methods. One common approach involves the nitration of 4-mercaptophenol to form 4-mercapto-3-nitrophenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
3-Amino-4-mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-mercaptophenol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The compound’s ability to form strong bonds with metal ions also plays a role in its biological effects, such as chelation therapy.
Comparison with Similar Compounds
Similar Compounds
4-Mercaptophenol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a mercapto group.
Uniqueness
3-Amino-4-mercaptophenol’s combination of amino and mercapto groups provides unique reactivity and functionality, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
3-amino-4-sulfanylphenol |
InChI |
InChI=1S/C6H7NOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 |
InChI Key |
QDWFGBIFPMJUST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


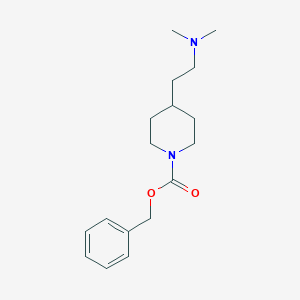

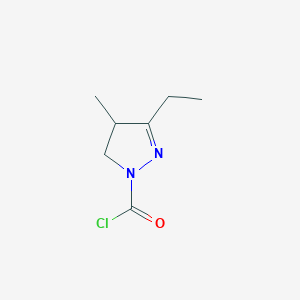
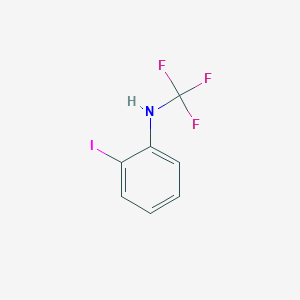
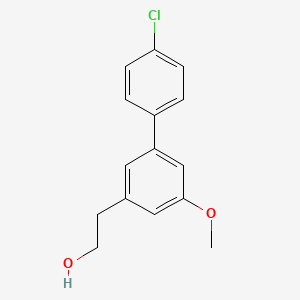
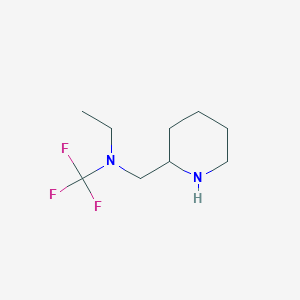

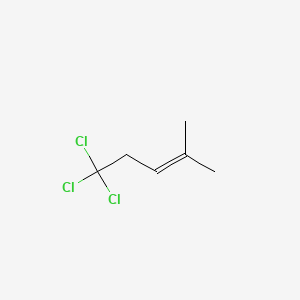
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
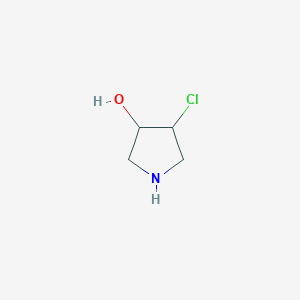
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
